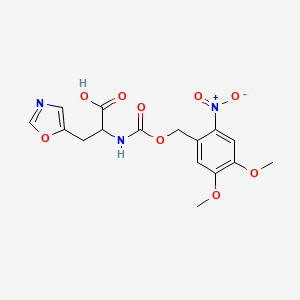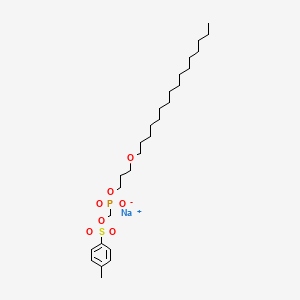
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate is a synthetic organophosphorus compound It is characterized by the presence of a phosphonate group, a long alkyl chain, and a tosyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate typically involves the following steps:
Preparation of 3-(hexadecyloxy)propanol: This intermediate is synthesized by reacting hexadecanol with 3-chloropropanol under basic conditions.
Formation of 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate: The intermediate is then reacted with tosyl chloride in the presence of a base to introduce the tosyloxy group.
Conversion to Sodium Salt: The final step involves neutralizing the phosphonic acid derivative with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Phosphonic acid and alcohol derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate involves:
Molecular Targets: The compound interacts with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity.
Pathways Involved: It may interfere with enzymatic processes by binding to active sites or altering membrane-bound enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-(octadecyloxy)propyl ((tosyloxy)methyl)phosphonate
- Sodium 3-(dodecyloxy)propyl ((tosyloxy)methyl)phosphonate
Uniqueness
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate is unique due to its specific alkyl chain length, which influences its amphiphilic properties and reactivity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, reactivity, and biological activity profiles.
Eigenschaften
Molekularformel |
C27H48NaO7PS |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate |
InChI |
InChI=1S/C27H49O7PS.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27;/h18-21H,3-17,22-25H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
OPERKVZSSDIIPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


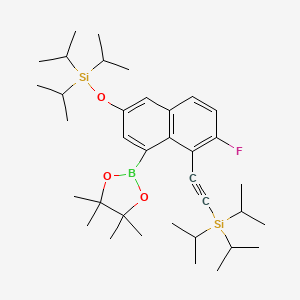
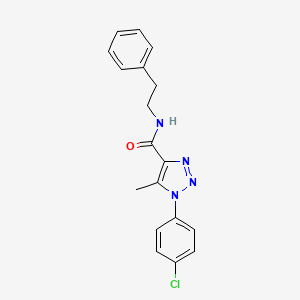
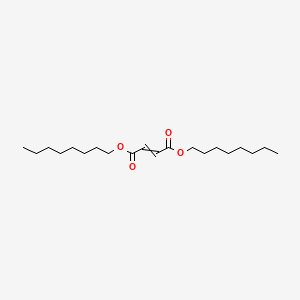
![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)
![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
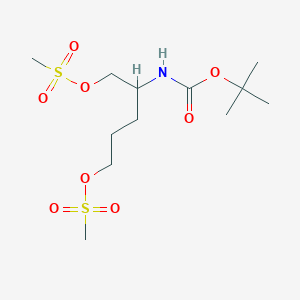

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
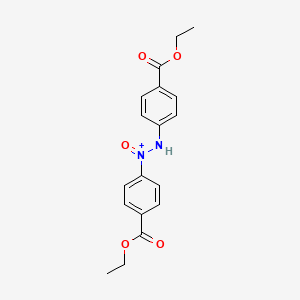
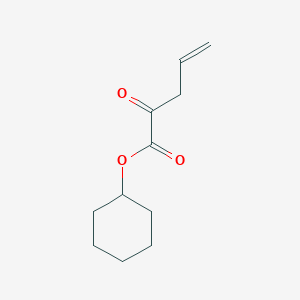
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)
